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3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine Documentation Hub

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  • Product: 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine
  • CAS: 909132-90-7

Core Science & Biosynthesis

Foundational

Strategic Chemical Identification & Synthesis Guide: 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine

Executive Summary & Chemical Identity 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine (also known as 5-amino-3-cyclohexyl-4-methylisoxazole) is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine (also known as 5-amino-3-cyclohexyl-4-methylisoxazole) is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD). It serves as a critical scaffold for designing kinase inhibitors and anti-inflammatory agents where the isoxazole ring acts as a bioisostere for amide or ester linkages, providing metabolic stability and specific hydrogen-bonding geometries.

This guide provides the definitive identification data, verified synthesis pathways, and handling protocols for researchers integrating this moiety into high-throughput screening or lead optimization campaigns.

Core Identification Data
ParameterTechnical Specification
Primary CAS Number 909132-90-7
IUPAC Name 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine
Common Synonyms 5-Amino-3-cyclohexyl-4-methylisoxazole; 3-Cyclohexyl-4-methylisoxazol-5-amine
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
InChIKey FUUBXBCVVUYQMO-UHFFFAOYSA-N
SMILES CC1=C(C2CCCCC2)N=C(O1)N
Precursor CAS 1094357-34-2 (3-Cyclohexyl-2-methyl-3-oxopropanenitrile)

Structural Analysis & Tautomerism

The reactivity of 5-aminoisoxazoles is governed by a tautomeric equilibrium between the amine form (A) and the imino form (B). While the amine form typically predominates in solution (DMSO/Chloroform), the imino form can dictate reactivity during electrophilic substitution or metal coordination.

  • Amine Form (Preferred): The exocyclic nitrogen acts as a nucleophile.

  • Imino Form: The ring nitrogen (N2) becomes protonated or substituted.

Researchers must account for this duality when designing coupling reactions (e.g., amide coupling or reductive amination).

Tautomerism Amine Amine Form (Predominant) Nucleophilic Exocyclic N Imino Imino Form (Reactive Intermediate) Electrophilic C5 Amine->Imino Tautomerization (Solvent Dependent)

Figure 1: Tautomeric equilibrium of 5-aminoisoxazoles affecting nucleophilic substitution patterns.

Synthetic Methodology

The most robust route to 909132-90-7 involves the cyclocondensation of a


-ketonitrile precursor with hydroxylamine. This method is preferred over the reaction of isoxazolium salts due to higher regioselectivity and safer reagent handling.
Retrosynthetic Analysis

The molecule is disconnected at the N-O bond and the C5-N bond, revealing two key precursors:

  • Hydroxylamine (NH₂OH): The dinucleophile.

  • 3-Cyclohexyl-2-methyl-3-oxopropanenitrile (CAS 1094357-34-2): The electrophilic backbone.

Validated Synthesis Protocol

Safety Warning: Hydroxylamine is toxic and potentially explosive upon heating. Reactions must be performed behind a blast shield.

Step 1: Synthesis of Precursor (If not purchased)

Reaction: Condensation of Cyclohexanecarbonyl chloride with Propionitrile.

  • Reagents: Propionitrile (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Cyclohexanecarbonyl chloride (1.0 eq).

  • Conditions: -78°C in THF.

  • Procedure: Generate the lithiated nitrile species at -78°C. Add the acid chloride dropwise. Allow warming to RT. Quench with dilute HCl.

  • Product: 3-Cyclohexyl-2-methyl-3-oxopropanenitrile (CAS 1094357-34-2).[1][2][3]

Step 2: Cyclization to Isoxazole (Target Molecule)

Reaction: Cyclocondensation.

  • Reagents:

    • 3-Cyclohexyl-2-methyl-3-oxopropanenitrile (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

    • Sodium Hydroxide (NaOH) (2.5 eq) or Sodium Ethoxide.

    • Solvent: Ethanol/Water (1:1) or Methanol.

  • Protocol:

    • Dissolve NH₂OH·HCl in water; neutralize with NaOH (0°C).

    • Add the

      
      -ketonitrile dissolved in Ethanol.
      
    • Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Evaporate ethanol. The product often precipitates upon cooling or adding ice water. If oil forms, extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO₂).

SynthesisPath Start Start: Propionitrile + Cyclohexanecarbonyl Chloride Step1 Step 1: Claisen-type Condensation (-78°C, LDA, THF) Start->Step1 Inter Intermediate: 3-Cyclohexyl-2-methyl-3-oxopropanenitrile (CAS 1094357-34-2) Step1->Inter Step2 Step 2: Cyclocondensation (NH2OH·HCl, NaOH, EtOH, Reflux) Inter->Step2 Final Target: 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine (CAS 909132-90-7) Step2->Final

Figure 2: Step-wise synthetic pathway from raw materials to the target isoxazole amine.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

MethodExpected Signature
¹H NMR (DMSO-d₆)

1.1–1.9 ppm:
Multiplet (11H, Cyclohexyl + 4-Methyl). Note: The 4-Methyl group usually appears as a singlet around 1.8–2.0 ppm.

2.4–2.6 ppm:
Methine proton of cyclohexyl (1H).

6.0–6.5 ppm:
Broad singlet (2H, -NH₂).
¹³C NMR Isoxazole Ring Carbons: C3 (~160 ppm), C4 (~95-100 ppm), C5 (~168 ppm).Aliphatic: Cyclohexyl carbons (25–40 ppm), Methyl (8–12 ppm).
MS (ESI+) [M+H]⁺ = 181.13 . Look for characteristic fragment loss of NH₃ or the cyclohexyl ring.

Applications in Drug Discovery[4][5]

The 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine scaffold is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The 5-amino group serves as a hydrogen bond donor to the hinge region of kinases (e.g., p38 MAP kinase, VEGFR). The cyclohexyl group fills the hydrophobic pocket, providing selectivity over planar phenyl analogs.

  • GABA-A Agonists: Isoxazole derivatives structurally mimic the neurotransmitter GABA (gamma-aminobutyric acid).

  • Peptidomimetics: Used as a rigid spacer in peptide synthesis to restrict conformational freedom.

Derivatization Strategy

For library generation, the 5-amino group is typically derivatized via:

  • Sulfonylation: Reaction with sulfonyl chlorides (e.g., Valdecoxib analogs).

  • Acylation: Reaction with acid chlorides to form amides.

  • Urea Formation: Reaction with isocyanates.

References

  • Fujifilm Wako Pure Chemical Corporation. (n.d.). 3-cyclohexyl-4-methyl-1,2-oxazol-5-amine Product Data. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine (CAS 909132-90-7).[4] Retrieved from

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications. Retrieved from

  • PubChem. (2025). Compound Summary for C10H16N2O (Isoxazole derivatives). National Library of Medicine. Retrieved from

  • BenchChem. (n.d.). 3-Cyclohexyl-2-methyl-3-oxopropanenitrile (Precursor CAS 1094357-34-2).[1][2][3] Retrieved from

Sources

Foundational

Strategic Sourcing and Technical Utilization of 3-Cyclohexyl-4-methylisoxazol-5-amine

This guide serves as a technical reference for the procurement, synthesis validation, and application of 3-Cyclohexyl-4-methylisoxazol-5-amine (CAS 909132-90-7). It is designed for medicinal chemists and sourcing manager...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the procurement, synthesis validation, and application of 3-Cyclohexyl-4-methylisoxazol-5-amine (CAS 909132-90-7). It is designed for medicinal chemists and sourcing managers requiring high-fidelity data to support drug discovery campaigns.

Executive Summary

The 3-Cyclohexyl-4-methylisoxazol-5-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Its structural rigidity, combined with the lipophilic cyclohexyl moiety and the polar, reactive 5-amino group, makes it an ideal building block for fragment-based drug discovery (FBDD). It is frequently utilized in the synthesis of kinase inhibitors, BET bromodomain inhibitors, and sulfonamide-class anti-infectives. This guide outlines the commercial landscape, critical quality attributes (CQAs), and synthetic utility of this building block.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine
CAS Number 909132-90-7
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
LogP (Predicted) ~2.3 - 2.8
H-Bond Donors/Acceptors 1 / 3
Topological Polar Surface Area 52.0 Ų
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; low solubility in water

Supply Chain Landscape

The commercial availability of CAS 909132-90-7 is categorized into Catalog Grade (stock available) and Custom Synthesis (lead time required).

Primary Commercial Suppliers
  • Fujifilm Wako Pure Chemical Corp: Lists the compound specifically for research applications. High reliability for small-scale (mg to g) procurement.

  • BLD Pharm: A major supplier of heterocyclic building blocks. Often stocks this intermediate or its direct precursors.

  • Shanghai Chemlin Biopharm: Source for bulk quantities (kg scale), though lead times may vary.

  • Enamine / WuXi AppTec: While not always in the public catalog, these CROs routinely synthesize this class of isoxazoles on demand due to their vast library of beta-ketonitrile precursors.

Supplier Selection Logic

The following decision matrix guides the sourcing strategy based on project phase:

SupplierSelection Start Requirement Analysis Scale Scale Needed? Start->Scale Catalog Catalog Supplier (Fujifilm, BLD Pharm) < 1 week Scale->Catalog < 10g Custom Custom Synthesis (Enamine, WuXi) 4-6 weeks Scale->Custom > 100g Purity Purity Requirement? Purity->Catalog >95% (HTS) RePurify In-house Purification (Prep HPLC) Purity->RePurify <95% or Colored Catalog->Purity Custom->Purity Guaranteed >98%

Figure 1: Decision matrix for sourcing 3-Cyclohexyl-4-methylisoxazol-5-amine based on scale and purity needs.

Technical Evaluation: Synthesis & Quality Control

Understanding the synthesis of this building block is crucial for identifying potential impurities that commercial Certificates of Analysis (CoA) might miss.

Synthetic Route Analysis

The industrial synthesis typically follows the condensation of a


-ketonitrile with hydroxylamine.

Pathway:

  • Precursor Formation:

    
    -methylation of 3-cyclohexyl-3-oxopropanenitrile using methyl iodide (MeI) and a base (e.g., NaH or K₂CO₃).
    
  • Cyclization: Reaction of the resulting 2-methyl-3-cyclohexyl-3-oxopropanenitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in basic conditions (NaOH/H₂O).

SynthesisRoute SM1 3-Cyclohexyl-3-oxopropanenitrile Inter 2-Methyl-3-cyclohexyl- 3-oxopropanenitrile SM1->Inter Alkylation Step1 1. MeI, Base (α-Methylation) Product 3-Cyclohexyl-4-methyl- isoxazol-5-amine Inter->Product Condensation Step2 2. NH2OH·HCl, NaOH (Cyclization)

Figure 2: Primary synthetic route. Note that regioselectivity is controlled by the pH during cyclization.

Critical Quality Attributes (CQAs) & Impurities

When evaluating a supplier's sample, look for these specific issues:

  • Regioisomer Contamination: The reaction can theoretically yield the 3-amino-4-methyl-5-cyclohexyl isomer if the condensation direction is reversed (though less favored under standard basic conditions).

    • Detection: 1H NMR. The methyl group shift will differ slightly between isomers.

  • Unreacted Precursors: Residual

    
    -ketonitrile.
    
    • Detection: LCMS (Mass M+1 will be different) or IR (presence of nitrile peak ~2200 cm⁻¹).

  • Residual Solvents: DMF or DMSO from the alkylation step are difficult to remove completely.

QC Protocol (Self-Validating System)

Upon receipt of the material, perform the following validation:

  • LCMS: Confirm [M+H]⁺ = 181.1. Check UV purity at 254 nm.

  • 1H NMR (DMSO-d₆):

    • 
       ~1.8-2.0 ppm (3H, s, CH3  on isoxazole ring).
      
    • 
       ~6.0-6.5 ppm (2H, br s, NH2  exchangeable).
      
    • 
       ~2.6-2.8 ppm (1H, m, CH  of cyclohexyl).
      
    • 
       ~1.2-1.8 ppm (10H, m, Cyclohexyl  protons).
      

Application Workflows in Drug Discovery[1][2][3][4]

The 5-amino group is a versatile handle for derivatization. However, isoxazole amines are less nucleophilic than standard anilines due to the electron-withdrawing nature of the heterocycle.

Amide Coupling

Standard EDC/HOBt conditions often fail or proceed slowly.

  • Recommended Protocol: Use high-activity coupling agents like HATU or T3P (Propylphosphonic anhydride) with DIPEA in DMF.

  • Mechanism: The isoxazole nitrogen withdraws density, requiring activation of the carboxylic acid partner to a highly reactive ester species.

Sulfonylation

Reacting with sulfonyl chlorides yields sulfonamides (e.g., Valdecoxib analogs).

  • Protocol: Sulfonyl chloride (1.1 eq), Pyridine (solvent/base), DMAP (cat.), 50°C.

  • Note: Heating is often required to drive the reaction to completion.

Buchwald-Hartwig Amination

Coupling with aryl halides to form diarylamines.

  • Catalyst System: Pd₂(dba)₃ + Xantphos or BrettPhos.

  • Base: Cs₂CO₃ in Dioxane at 100°C.

  • Challenge: The isoxazole amine can act as a ligand poison; high catalyst loading (5-10 mol%) may be necessary.

References

  • PubChem. (2025).[1][2] Compound Summary: 3-cyclohexyl-4-methyl-1,2-oxazol-5-amine (CAS 909132-90-7).[3] National Library of Medicine. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole utility).
  • Pevarello, P., et al. (2004). Synthesis and anticonvulsant activity of a new class of 3-phenyl-isoxazole-5-carboxamides. Journal of Medicinal Chemistry. (Reference for amide coupling conditions on isoxazole amines).

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine from beta-keto nitriles

Application Note & Protocol A Robust and Scalable Synthesis of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine from β-Keto Nitrile Precursors Abstract The 5-amino-1,2-oxazole scaffold is a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust and Scalable Synthesis of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine from β-Keto Nitrile Precursors

Abstract

The 5-amino-1,2-oxazole scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a wide range of biologically active compounds.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine, a valuable building block for chemical libraries. The described two-step methodology begins with the synthesis of the key intermediate, 2-(cyclohexanecarbonyl)propanenitrile, followed by a robust cyclization reaction with hydroxylamine. We delve into the mechanistic rationale behind the protocol, offering detailed, step-by-step instructions, troubleshooting insights, and characterization data to ensure reliable and reproducible outcomes for researchers in synthetic and pharmaceutical chemistry.

Introduction: The Significance of 5-Amino-1,2-Oxazoles

Isoxazole derivatives are five-membered heterocycles that are integral to numerous pharmaceuticals due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The 5-amino-isoxazole moiety, in particular, serves as a versatile synthon, enabling further structural elaboration. The most common and reliable method for constructing this scaffold involves the cyclization of a β-keto nitrile with hydroxylamine.[3][4] This reaction is valued for its efficiency and the ready availability of the starting materials.

This guide presents a detailed protocol for this transformation, focusing on the synthesis of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide a deeper understanding beyond a simple list of steps.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Stage 1: Synthesis of β-Keto Nitrile Intermediate. Formation of 2-(cyclohexanecarbonyl)propanenitrile via a Claisen-type condensation.

  • Stage 2: Heterocyclic Ring Formation. Cyclization of the β-keto nitrile intermediate with hydroxylamine hydrochloride in a basic medium to yield the target 5-amino-isoxazole.

Synthetic_Scheme R1 Cyclohexanecarboxylic acid ethyl ester + Propanenitrile P1 2-(cyclohexanecarbonyl)propanenitrile R1->P1 1) NaH, Toluene 2) H3O+ workup R2 2-(cyclohexanecarbonyl)propanenitrile P2 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine R2->P2 NaOH (aq), Ethanol Reflux R3 Hydroxylamine Hydrochloride (NH2OH·HCl)

Caption: Overall two-step reaction pathway.

Experimental Protocols & Methodologies

Part I: Synthesis of 2-(cyclohexanecarbonyl)propanenitrile (β-Keto Nitrile)

Principle of the Reaction: This step employs a base-mediated acylation of propanenitrile. A strong base, such as sodium hydride (NaH), is required to deprotonate the α-carbon of propanenitrile, forming a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of an appropriate acylating agent, here chosen as ethyl cyclohexanecarboxylate. An acidic workup quenches the reaction and provides the neutral β-keto nitrile product.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Sodium Hydride (60% disp. in oil)24.002.4 g60.0Handle with care under inert gas
Anhydrous Toluene-100 mL-Dry over molecular sieves
Propanenitrile55.083.3 g (4.2 mL)60.0Reagent grade, dry
Ethyl Cyclohexanecarboxylate156.227.8 g (8.1 mL)50.0Limiting reagent
Hydrochloric Acid (1 M)-~50 mL-For workup
Saturated NaCl solution (brine)-50 mL-For workup
Anhydrous Magnesium Sulfate---Drying agent
Diethyl Ether-150 mL-For extraction

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under a stream of nitrogen.

  • Base Preparation: To the flask, add sodium hydride (2.4 g of 60% dispersion). Wash the mineral oil away with two portions of dry hexanes (2 x 10 mL) under nitrogen, carefully decanting the solvent. Add anhydrous toluene (50 mL).

  • Nitrile Addition: In the dropping funnel, prepare a solution of propanenitrile (3.3 g) in anhydrous toluene (20 mL). Add this solution dropwise to the stirred NaH suspension at room temperature over 20 minutes.

  • Acylation: After the addition is complete, heat the mixture to 60 °C for 1 hour to ensure complete formation of the nitrile anion. Cool the mixture to 0 °C using an ice bath.

  • Ester Addition: Add a solution of ethyl cyclohexanecarboxylate (7.8 g) in anhydrous toluene (30 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Workup: Cool the reaction mixture again to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl (~50 mL) until the aqueous layer is acidic (pH ~2).

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Part II: Synthesis of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine

Reaction Mechanism & Rationale: The formation of the 5-amino-isoxazole ring proceeds via a well-established pathway.[3][4] Hydroxylamine, liberated from its hydrochloride salt by a base (NaOH), acts as a dinucleophile.

  • Oxime Formation: The more nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic ketone carbonyl of the β-keto nitrile. This is followed by dehydration to form an oxime intermediate.

  • Intramolecular Cyclization: The oxygen atom of the oxime then undergoes an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization is often the rate-determining step.

  • Tautomerization: The resulting cyclic intermediate tautomerizes to form the stable, aromatic 5-amino-1,2-oxazole ring.

The use of a protic solvent like ethanol is advantageous as it effectively solvates the ionic reagents and intermediates.[5][6] Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps.

Mechanism Start β-Keto Nitrile + NH2OH Oxime Oxime Intermediate Start->Oxime 1. Nucleophilic Attack on Ketone 2. Dehydration Cyclic Cyclic Intermediate Oxime->Cyclic Intramolecular Attack on Nitrile Carbon Product 3-Cyclohexyl-4-methyl- 1,2-oxazol-5-amine Cyclic->Product Tautomerization

Caption: Simplified reaction mechanism for isoxazole formation.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-(cyclohexanecarbonyl)propanenitrile179.257.17 g40.0From Part I
Hydroxylamine Hydrochloride69.493.34 g48.01.2 equivalents
Sodium Hydroxide (NaOH)40.002.0 g50.0To neutralize HCl and catalyze
Ethanol (95%)-80 mL-Solvent
Water-20 mL-For NaOH solution

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 2-(cyclohexanecarbonyl)propanenitrile (7.17 g) in ethanol (80 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (3.34 g) to the solution. In a separate beaker, dissolve sodium hydroxide (2.0 g) in water (20 mL) and add this solution to the flask.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Isolation: Add water (100 mL) to the residue. The product may precipitate as a solid. If it oils out, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure product.

    • If extracted: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid or oil by column chromatography on silica gel.

Workflow and Characterization

Overall Laboratory Workflow

Caption: High-level experimental workflow diagram.

Expected Characterization Data

For 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine:

  • Molecular Formula: C₁₁H₁₈N₂O

  • Molecular Weight: 194.27 g/mol

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~4.5-5.0 (br s, 2H, -NH₂), ~2.5-2.8 (m, 1H, cyclohexyl-CH), ~1.85 (s, 3H, -CH₃), ~1.1-2.0 (m, 10H, cyclohexyl-CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~170 (C5), ~165 (C3), ~95 (C4), ~40 (cyclohexyl-CH), ~32 (cyclohexyl-CH₂), ~26 (cyclohexyl-CH₂), ~25 (cyclohexyl-CH₂), ~10 (-CH₃)
Mass Spec (ESI+) m/z: 195.15 [M+H]⁺
Appearance White to off-white solid

Note: Exact chemical shifts (δ) may vary depending on solvent and concentration.

Conclusion

This application note details a reliable and scalable two-step synthesis for 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine. By providing a thorough explanation of the underlying chemical principles and a meticulous, step-by-step protocol, this guide equips researchers with the necessary tools to confidently produce this valuable heterocyclic building block. The methods described are grounded in established chemical literature and are designed to be reproducible in a standard synthetic laboratory setting.

References

  • Ansari, M. A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34227-34256. Retrieved from [Link]

  • Bourbeau, M. P., & Rider, J. T. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 8(18), 4079–4080. Retrieved from [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1084. Retrieved from [Link]

  • Chavan, S. S., et al. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 4(1), 327-332. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Hossain, M. I., et al. (2021). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 17, 2309–2318. Retrieved from [Link]

  • Vörös, A., et al. (2020). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 18(30), 5850-5861. Retrieved from [Link]

  • Vörös, A., et al. (2020). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate. Retrieved from [Link]

  • Gurbanov, A. V., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(20), 14201-14241. Retrieved from [Link]

  • Hossain, M. I., et al. (2021). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]-Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoesters, or β-Ketoamides: Base-mediated and Keto-enol-controlled Mechanism. ChemRxiv. Retrieved from [Link]

  • Hossain, M. I., et al. (2021). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest. ChemRxiv. Retrieved from [Link]

  • Sinha, A., et al. (2026). Environmentally benign Synthesis of novel 5-amino-isoxazole-4-carbonitriles by employing Glucose coupled Fe3O4(Glu.@Fe3O4) as an. YMER. Retrieved from [Link]

  • Beyzaei, H., et al. (2020). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging the 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine Scaffold in Modern Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and potential applications of the 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine sc...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and potential applications of the 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine scaffold. This document outlines a detailed synthetic protocol and explores its utility in the discovery of novel therapeutic agents, particularly in the realms of kinase inhibition and antibacterial research.

Introduction: The Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have led to its incorporation into a multitude of approved drugs and clinical candidates.[1][3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][3]

The 5-aminoisoxazole moiety, in particular, serves as a versatile building block, offering a strategic point for chemical diversification to explore structure-activity relationships (SAR).[4][5] This guide focuses on the 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine scaffold, a structure that combines the privileged isoxazole core with lipophilic cyclohexyl and methyl groups, suggesting its potential for favorable pharmacokinetic profiles and potent biological activity.

Synthesis of the 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine Scaffold

The synthesis of 3,4,5-trisubstituted isoxazoles can be efficiently achieved through a [3+2] cycloaddition reaction between a nitrile oxide and a suitably substituted enamine.[6] This approach offers high regioselectivity and is amenable to a one-pot procedure.

G cluster_0 Precursor Synthesis cluster_1 [3+2] Cycloaddition cluster_2 Final Product Formation Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Cyclohexanecarboxaldoxime Cyclohexanecarboxaldoxime Cyclohexanecarboxaldehyde->Cyclohexanecarboxaldoxime NH2OH·HCl, Base Cyclohexanecarbonitrile oxide Cyclohexanecarbonitrile oxide Cyclohexanecarboxaldoxime->Cyclohexanecarbonitrile oxide NCS or Oxidant (in situ) 2-Butanone 2-Butanone 2-(Dimethylamino)but-2-ene 2-(Dimethylamino)but-2-ene 2-Butanone->2-(Dimethylamino)but-2-ene Dimethylamine, Acid catalyst Cyclohexanecarbonitrile oxide2-(Dimethylamino)but-2-ene Cyclohexanecarbonitrile oxide2-(Dimethylamino)but-2-ene Cycloadduct Intermediate Cycloadduct Intermediate Cyclohexanecarbonitrile oxide2-(Dimethylamino)but-2-ene->Cycloadduct Intermediate 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine Cycloadduct Intermediate->3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine Elimination of Dimethylamine

Figure 1: Synthetic workflow for 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine.
Protocol 1: Synthesis of Cyclohexanecarboxaldoxime (Nitrile Oxide Precursor)

Materials:

  • Cyclohexanecarboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water.

  • Add ethanol to the solution, followed by the dropwise addition of cyclohexanecarboxaldehyde (1.0 eq) while stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield cyclohexanecarboxaldoxime as a crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of 2-(Dimethylamino)but-2-ene (Enamine)

Materials:

  • 2-Butanone

  • Dimethylamine (40% solution in water or as a gas)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Anhydrous potassium carbonate

Procedure:

  • Set up a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • To the flask, add 2-butanone (1.0 eq), toluene, and a catalytic amount of p-toluenesulfonic acid.

  • Add dimethylamine solution (1.5 eq) and heat the mixture to reflux.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • After several hours, or once no more water is collected, cool the reaction mixture to room temperature.

  • Wash the solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and carefully remove the toluene by distillation to obtain the crude enamine, which should be used immediately in the next step. The formation of enamines is a well-established reaction.[7][8][9][10][11]

Protocol 3: One-Pot Synthesis of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine

Materials:

  • Cyclohexanecarboxaldoxime (from Protocol 1)

  • 2-(Dimethylamino)but-2-ene (from Protocol 2)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Toluene

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve cyclohexanecarboxaldoxime (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C and add N-Chlorosuccinimide (1.1 eq) portion-wise to form the corresponding hydroxamoyl chloride in situ.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the freshly prepared 2-(dimethylamino)but-2-ene (1.2 eq) in toluene to the reaction mixture.

  • Slowly add triethylamine (1.5 eq) dropwise to the cooled solution. The triethylamine facilitates the in situ generation of the nitrile oxide from the hydroxamoyl chloride, which then undergoes a [3+2] cycloaddition with the enamine.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine.

Applications in Drug Discovery

The 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine scaffold presents a promising starting point for the development of novel therapeutics. The amine at the 5-position provides a convenient handle for further derivatization, allowing for the exploration of a wide chemical space.

A Scaffold for Kinase Inhibitor Development

Kinase inhibitors are a major class of targeted cancer therapies.[12] The isoxazole scaffold is a common feature in many potent and selective kinase inhibitors.[6][13] The 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine scaffold can be derivatized at the 5-amino position to introduce pharmacophores that can interact with the ATP-binding site of various kinases.

G Scaffold Library Scaffold Library Primary Kinase Screen Primary Kinase Screen Scaffold Library->Primary Kinase Screen Single concentration Hit Identification Hit Identification Primary Kinase Screen->Hit Identification >50% inhibition Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay IC50 determination Lead Candidate Lead Candidate Dose-Response Assay->Lead Candidate Potent & selective Cell-based Assays Cell-based Assays Lead Candidate->Cell-based Assays Cellular potency

Figure 2: General workflow for kinase inhibitor screening.

This protocol describes a general method for assessing the inhibitory activity of compounds derived from the 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine scaffold against a panel of kinases.

Materials:

  • Kinase of interest (e.g., CK1δ, VEGFR2)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • 384-well microplates

  • Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare a dilution series of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase and the Eu-labeled antibody mixture to the wells.

  • Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and then determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound IDR1-substituent on 5-amino groupCK1δ IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
Scaffold -H>10,000>10,000
Derivative 1 4-Fluorophenyl5201,500
Derivative 2 3,4-Dimethoxyphenyl85750
Derivative 3 Pyridin-4-yl1202,300
Table 1: Hypothetical screening data for derivatives of the scaffold against selected kinases.
A Foundation for Novel Antibacterial Agents

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. Isoxazole-containing compounds have shown promising antibacterial activity against a range of pathogens.[14][15][16][17] The 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine scaffold can be elaborated to generate a library of compounds for antibacterial screening.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the diluted bacterial suspension to each well containing the test compound dilutions.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Exploration

The 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine scaffold offers multiple points for chemical modification to explore SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Figure 3: Key modification points for SAR studies on the scaffold.
  • Position 5 (Amino Group): This is the most facile point for derivatization. Acylation, sulfonylation, and reaction with isocyanates can introduce a wide variety of substituents to probe interactions with the target protein.

  • Position 3 (Cyclohexyl Group): The lipophilic cyclohexyl group can be replaced with other cyclic or acyclic alkyl groups, or with aryl and heteroaryl moieties to investigate the impact on potency and selectivity.

  • Position 4 (Methyl Group): Modification at this position is more synthetically challenging but could be explored to fine-tune the scaffold's properties.

Conclusion

The 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine scaffold represents a valuable starting point for the design and synthesis of novel drug candidates. Its straightforward synthesis and the versatility of the 5-amino group for further chemical modification make it an attractive platform for generating diverse chemical libraries. The established importance of the isoxazole core in kinase inhibition and antibacterial activity provides a strong rationale for exploring the therapeutic potential of derivatives of this scaffold. The protocols outlined in this guide offer a solid foundation for researchers to synthesize, evaluate, and optimize new chemical entities based on this promising molecular framework.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). Journal of the Indian Chemical Society, 99(12), 100787. [Link]

  • Antibacterial activity of substituted isoxazoles (65-72) against Erwinia carotovora. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences, 27(2), 143-154. [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2021). Molecules, 26(11), 3196. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Pharmaceuticals, 16(2), 228. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Arabian Journal of Chemistry, 10, S3446-S3464. [Link]

  • Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol. (2014).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1116-1134. [Link]

  • The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol. (2016).
  • Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones. (2024). International Journal of Drug Delivery Technology, 14(4), 2166-2171. [Link]

  • Synthesis and Biological Evaluation of 3,4-diaryl-5-aminoisoxazole Derivatives. (2009). Bioorganic & Medicinal Chemistry, 17(17), 6279-6285. [Link]

  • 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. (2014). Bioorganic & Medicinal Chemistry Letters, 24(4), 1161-1165. [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. (2023). ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of the Indian Chemical Society, 101(1), 101267. [Link]

  • Process of preparing 2, 2-diphenyl-3-methyl-4-dimethylamino-butyronitrile. (1952).
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2016). Letters in Drug Design & Discovery, 13(8), 735-741. [Link]

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (2021). ChemRxiv. [Link]

  • Carbonyl Condensations with Enamines: The Stork Enamine Reaction. (2023). In Organic Chemistry. OpenStax. [Link]

  • Enamines. (2025). Master Organic Chemistry. [Link]

  • Synthesis and characterization of some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles. (2018). ResearchGate. [Link]

  • Imine and Enamine Formation Reactions With Reductive Amination. (2018). [Video]. YouTube. [Link]

  • Formation of imines and enamines. (n.d.). Khan Academy. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine

Executive Summary & Chemical Profile[1] 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine (also known as 3-cyclohexyl-4-methylisoxazol-5-amine) is a critical heterocyclic building block, structurally analogous to key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine (also known as 3-cyclohexyl-4-methylisoxazol-5-amine) is a critical heterocyclic building block, structurally analogous to key intermediates used in the synthesis of COX-2 inhibitors like Valdecoxib and Parecoxib .

While the isoxazole ring itself is robust, the 5-amino substituent introduces specific vulnerabilities under acidic conditions. In our application lab, we observe that while this molecule forms stable salts with anhydrous acids, aqueous acidic conditions combined with heat pose a significant risk of hydrolysis.

The "Acid Trap": Mechanism of Failure

Users often assume the precipitate formed in acid is the stable salt. However, the 5-amino-isoxazole system is an enamine-like tautomer.

  • Protonation: Occurs at the ring nitrogen (N2), activating the C5 position.

  • Hydrolysis: Water attacks the activated C5, displacing the amine (as ammonia/ammonium).

  • Result: Irreversible conversion to 3-cyclohexyl-4-methylisoxazol-5(4H)-one .

Interactive Degradation Pathway (Visualized)

The following diagram illustrates the kinetic competition between stable salt formation and irreversible hydrolysis.

degradation_pathway Amine Starting Material (5-Amino-isoxazole) Salt HCl Salt (Stable Solid) Amine->Salt Anhydrous HCl (Kinetic Control) Inter Tetrahedral Intermediate Amine->Inter H3O+ / Heat (Protonation at N2) Salt->Amine Neutralization Isoxazolone Degradant: Isoxazol-5-one Inter->Isoxazolone -NH3 (Hydrolysis) RingOpen Ring Opening (Keto-Nitrile) Isoxazolone->RingOpen Strong Acid High Heat

Figure 1: Reaction pathways of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine in acidic media. Green paths represent safe handling; red paths indicate degradation.

Troubleshooting Guide (Q&A)

Scenario A: Solubility & Precipitation

Q: I added 1M HCl to my reaction mixture and a white solid precipitated immediately. Is this my product decomposing?

  • Diagnosis: This is likely the Hydrochloride Salt , not a degradation product.

  • Explanation: The 5-amino group is basic. In the presence of HCl, it protonates to form the salt, which is often less soluble in organic/aqueous mixtures than the free base.

  • Verification: Filter the solid and check solubility in water (should be soluble) vs. organic solvent (insoluble). Run a melting point; salts usually have sharp, high melting points (>200°C) compared to the free base.

Scenario B: Purity Loss During Workup

Q: My LC-MS shows a new peak at M+1 (Mass + 1) after an acidic workup. What happened?

  • Diagnosis: You have hydrolyzed the amine to the Isoxazolone .

  • Mechanism: The mass difference between the Amino group (-NH2, 16 Da) and the Carbonyl oxygen (=O, 16 Da) is nominally zero, but the loss of NH3 (17) and gain of H2O (18) results in a +1 Da mass shift (or -15 Da if you consider loss of NH2 vs OH, but typically M+1 in hydrolysis context refers to water addition/ammonia loss net change). Correction: Actually, -NH2 (16) replaced by =O (16) is a mass change of +1 (OH vs NH2).

    • Exact Mass Check:

      • Amine: R-NH2

      • Isoxazolone: R=O

      • Net change: -NH3 + H2O = +1 Da (approx).

  • Solution: Avoid prolonged exposure to aqueous acid. Perform extraction immediately at low temperature (0-5°C).

Scenario C: Strong Acid Usage

Q: Can I use concentrated H2SO4 or Chlorosulfonic acid?

  • Answer: Yes, but only under anhydrous conditions .

  • Context: The synthesis of Valdecoxib involves chlorosulfonation of the isoxazole ring.[1][2] The ring survives this harsh condition because water is absent.

  • Warning: If you quench a sulfuric acid reaction with water without cooling, the exotherm will instantaneously hydrolyze the 5-amino group.

Experimental Protocols

Protocol 1: Safe Salt Formation (Storage Form)

To stabilize the amine for long-term storage.

  • Dissolution: Dissolve 1.0 eq of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine in anhydrous Ethyl Acetate (5 vol).

  • Acid Addition: Cool to 0°C. Dropwise add 1.1 eq of 4M HCl in Dioxane (anhydrous).

  • Precipitation: A white solid will form immediately.

  • Isolation: Filter under N2 atmosphere. Wash with cold Et2O.

  • Drying: Vacuum dry at 40°C.

    • Why this works: The absence of water prevents the nucleophilic attack at C5, locking the molecule in its protonated, stable state.

Protocol 2: Stress Test (Degradation Check)

To determine if your current batch has degraded.

ParameterConditionObservation (Pass)Observation (Fail)
Solvent 1N HCl (aq) / MeOH (1:1)Clear solutionTurbidity or Oil droplets
Temp 60°C for 1 hourSingle Peak (HPLC)New peak at RRT ~1.2 (Isoxazolone)
Appearance Visual CheckColorless/Pale YellowDarkening/Orange (Ring opening)

Decision Tree: Handling Acidic Workups

troubleshooting_tree Start Start: Acidic Workup Required? IsAqueous Is water present? Start->IsAqueous TempCheck Is Temp > 25°C? IsAqueous->TempCheck Yes Safe Safe Zone: Proceed with Workup IsAqueous->Safe No (Anhydrous) Caution Caution Zone: Cool to 0°C immediately TempCheck->Caution No Danger Danger Zone: High Hydrolysis Risk TempCheck->Danger Yes Action1 Use Anhydrous Acid (HCl/Dioxane) Safe->Action1 Action2 Buffer to pH 4-5 instead of pH 1 Caution->Action2

Figure 2: Decision logic for processing 5-amino-isoxazoles in acidic environments.

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[3][4] Journal of Medicinal Chemistry, 43(5), 775–777.

    • Relevance: Establishes the stability of the 3,4-substituted isoxazole core during chlorosulfon
  • Zhang, J. Y., et al. (2004). "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[5] Journal of Mass Spectrometry, 39(3), 272-283.

    • Relevance: details the fragmentation and ring-opening instability of isoxazole metabolites, providing mechanistic insight into the N-O bond cleavage.
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. Relevance: General reference for the hydrolysis mechanism of 5-amino-isoxazoles to isoxazol-5-ones under acidic conditions.
  • Sureshbabu, D., & Nefzi, A. (2010).[6] "Recent methodologies toward the synthesis of valdecoxib: A potential 3,4-diarylisoxazolyl COX-II inhibitor."[1][6] European Journal of Medicinal Chemistry, 45(11), 4697-4707.[6]

    • Relevance: Reviews synthetic routes involving isoxazole cyclization and stability of intermedi

Sources

Optimization

Technical Support Center: Isoxazole Amine Coupling Optimization

Topic: Optimizing reaction temperature for isoxazole amine coupling Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Introduction: The Reactivity vs. Stability Para...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction temperature for isoxazole amine coupling Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Introduction: The Reactivity vs. Stability Paradox

Welcome to the Isoxazole Chemistry Technical Center. If you are here, you are likely facing the classic "isoxazole paradox" in amide coupling:

  • The "Cold" Problem (Low Nucleophilicity): Isoxazol-amines are exceptionally weak nucleophiles due to the electron-withdrawing nature of the heteroaromatic ring (

    
     of conjugate acids often < 1). Standard protocols (EDC/HOBt at RT) frequently result in recovered starting material.
    
  • The "Hot" Problem (Thermal Instability): Attempting to force the reaction with heat (>60°C) or strong bases often triggers ring cleavage (Kemp elimination-like mechanisms) or decarboxylation (if using isoxazole acids).

This guide provides calibrated temperature windows and reagent choices to navigate this narrow stability channel.

Knowledge Article 001: Isoxazol-Amines (Nucleophiles)

The Issue: Sluggish Kinetics at Standard Temperatures

Isoxazol-amines (e.g., 3-amino-5-methylisoxazole) are poor nucleophiles. The lone pair on the exocyclic amine is delocalized into the electron-deficient


-system.
  • Symptom: Reaction stalls at room temperature (RT) using standard carbodiimides (EDC, DIC).

  • Common Mistake: Heating the reaction to reflux in DMF/Base to "force" completion.

The Risk: Base-Mediated Ring Opening

At elevated temperatures (>50°C) in the presence of base (TEA, DIPEA), the isoxazole ring is susceptible to deprotonation at the C3/C5 position (depending on substitution), leading to N-O bond cleavage. This results in the formation of


-keto nitriles  or enamines.
  • Critical Threshold: Avoid temperatures >60°C when using strong bases (

    
     > 10).
    
  • Preferred Strategy: Use high-activity coupling agents that function at lower temperatures, rather than thermal activation.

Knowledge Article 002: Isoxazole-Carboxylic Acids (Electrophiles)

The Issue: Thermal Decarboxylation

Isoxazole carboxylic acids, particularly those with electron-withdrawing groups or at the 3/4-positions, are prone to thermal decarboxylation. This is often accelerated by the formation of activated esters (e.g., mixed anhydrides) which destabilize the carboxyl group.

  • Symptom: Gas evolution during activation; formation of the decarboxylated isoxazole byproduct.

  • Temperature Limit: Activation should occur at 0°C to 10°C . Coupling can proceed at RT.[1][2] Do not heat >40°C during the activation phase.

Master Protocol: The T3P "Gold Standard" Workflow

Propylphosphonic Anhydride (T3P) is the recommended reagent for isoxazole couplings. It acts as a scavenger for water, drives equilibrium, and typically requires milder bases (Pyridine/NMM) than HATU, reducing the risk of ring opening.

Optimized T3P Coupling Protocol
ParameterSpecificationRationale
Solvent Ethyl Acetate (EtOAc) or 2-MeTHFT3P is supplied in EtOAc.[3][4] Aprotic, non-polar solvents stabilize the active intermediate.
Base Pyridine (3-5 equiv) or NMMMilder than TEA/DIPEA; reduces risk of ring opening and racemization.
Temperature 0°C

RT (Max 40°C)
Initiating at 0°C prevents exotherm-triggered decomposition.
Stoichiometry 1.0 Acid : 1.1 Amine : 1.5-2.0 T3PExcess T3P ensures complete activation of the sluggish amine.
Step-by-Step Methodology
  • Dissolution: Dissolve the Isoxazole-Acid (1.0 equiv) and Isoxazole-Amine (1.1 equiv) in dry EtOAc (5-10 mL/mmol).

  • Base Addition: Add Pyridine (4.0 equiv). Note: If the solution turns dark/black immediately, cool to -10°C.

  • Reagent Addition: Cool the mixture to 0°C . Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12-24 hours.

    • Checkpoint: If conversion is <50% after 12h, heat to 40°C . Do not exceed 50°C.

  • Workup: Dilute with EtOAc. Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.

  • Purification: Isoxazole amides often precipitate or can be recrystallized. Flash chromatography (Hex/EtOAc) if necessary.

Visualizing the Logic

Diagram 1: Reaction Temperature Decision Matrix

This logic tree helps you select the correct temperature window based on your specific substrates.

ReactionLogic Start Start: Isoxazole Coupling CheckSubstrate Identify Limiting Substrate Start->CheckSubstrate IsoAmine Isoxazol-Amine (Weak Nucleophile) CheckSubstrate->IsoAmine Amine is Isoxazole IsoAcid Isoxazole-Acid (Decarboxylation Risk) CheckSubstrate->IsoAcid Acid is Isoxazole ReagentChoice Select Reagent IsoAmine->ReagentChoice IsoAcid->ReagentChoice T3P Reagent: T3P (Propylphosphonic Anhydride) Solvent: EtOAc/Pyridine ReagentChoice->T3P Preferred HATU Reagent: HATU/DIPEA (Only if T3P fails) ReagentChoice->HATU Alternative TempProfile1 Temp: 0°C -> RT (Max 40°C) T3P->TempProfile1 Standard Protocol TempProfile2 Temp: 0°C -> RT (Strict < 25°C) HATU->TempProfile2 High Activation Risk Risk Risk: Ring Opening at >50°C TempProfile1->Risk If heated

Caption: Decision matrix for selecting reagents and temperature limits based on substrate type.

Diagram 2: Failure Mechanism (Base-Catalyzed Ring Opening)

Understanding why heating fails is crucial. This diagram illustrates the pathway to the nitrile byproduct.

RingOpening Isoxazole Isoxazole Ring (Intact) BaseHeat Strong Base + Heat (>60°C) Isoxazole->BaseHeat Deprotonation C3/C5 Deprotonation BaseHeat->Deprotonation Initiation Cleavage N-O Bond Cleavage Deprotonation->Cleavage Rearrangement Product Byproduct: Beta-Keto Nitrile Cleavage->Product Irreversible

Caption: Mechanism of isoxazole degradation under forcing conditions (Base + Heat).[5]

Troubleshooting FAQ

Q1: My reaction yield is low (<30%) and I see unreacted isoxazole amine. Should I reflux? A: No. Refluxing will likely degrade your reagents before coupling occurs.

  • Solution: Switch to the Acid Chloride method . Convert your carboxylic acid to the acid chloride using Oxalyl Chloride/DMF (cat) at 0°C. Then, react with the isoxazole amine in Pyridine/DCM. The high reactivity of the acid chloride overcomes the weak nucleophilicity of the amine without requiring thermal activation.

Q2: I see a new spot on TLC that is NOT the product, and my isoxazole ring seems to be gone (NMR). What happened? A: You likely triggered base-catalyzed ring opening .[5] This happens if you used a strong base (like DBU or excess DIPEA) and heated the reaction.

  • Fix: Switch to a weaker base like N-Methylmorpholine (NMM) or Pyridine . Keep the temperature strictly below 40°C.

Q3: Why is T3P preferred over HATU for isoxazoles? A: HATU is extremely fast but generates a highly active ester that can be unstable. T3P activates the acid in a more controlled manner and, crucially, the byproducts are water-soluble. T3P protocols also typically use EtOAc (a solvent isoxazoles are stable in) rather than DMF (which can promote decomposition at high temps).

Q4: Can I use microwave irradiation? A: Only as a last resort and for short bursts (e.g., 10 mins at 60°C). However, the risk of pressure-induced decarboxylation is high. Conventional heating in a block at 40°C is safer and more reproducible.

References

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Kalgutkar, A. S., et al. (2003).[5] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide..." Drug Metabolism and Disposition, 31(10), 1240-1250.

  • Archimica (Now Euticals). "T3P® (Propanephosphonic acid anhydride) – The Coupling Reagent of the Future." Technical Brochure.

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products."[7] Current Opinion in Drug Discovery & Development. (Validating isoxazole ring lability/utility).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of Substituted 1,2-Oxazol-5-amines

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine. Designed for researchers and professionals in drug development, this document move...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine. Designed for researchers and professionals in drug development, this document moves beyond a simple data report. It establishes a framework for structural elucidation by comparing the target molecule with a structurally related analog, 3-Phenyl-4-methyl-1,2-oxazol-5-amine. We will explore the causal relationships between molecular structure and spectral output, detail a robust experimental protocol, and present a systematic workflow for spectral interpretation.

Part 1: Structural Elucidation of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine (Compound A)

The unequivocal identification of novel chemical entities is paramount in chemical research and development. ¹H NMR spectroscopy stands as a primary tool for this purpose, offering detailed information about the electronic environment of protons within a molecule.

The structure of our target molecule, 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine, contains several distinct proton environments: a cyclohexyl ring, a methyl group on the oxazole ring, and an amine group. The predicted ¹H NMR spectrum is a composite of signals arising from these fragments.

Molecule_Structures cluster_A Compound A: 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine cluster_B Compound B: 3-Phenyl-4-methyl-1,2-oxazol-5-amine A A B B NMR_Interpretation_Workflow A 1. Initial Spectrum Check - Identify TMS (0 ppm) - Identify solvent peak (e.g., DMSO-d6 ~2.5 ppm) B 2. Count Unique Signals - How many distinct proton environments are present? A->B Confirm data quality C 3. Analyze Chemical Shift (δ) - Correlate δ values to functional groups (Aromatic, Alkene, Aliphatic, etc.) B->C Proceed to analysis D 4. Analyze Integration - Determine the relative number of protons for each signal - Propose a proton count that matches the molecular formula F 6. Propose Fragment Structures - Combine information from steps 2-5 (e.g., A CH₃ next to a CH₂ would be a triplet and a quartet) C->F What kind of protons? E 5. Analyze Multiplicity (Splitting Pattern) - Use the n+1 rule to determine the number of neighboring protons - Identify singlets, doublets, triplets, multiplets D->F How many protons? E->F What are its neighbors? G 7. Assemble Full Structure - Connect fragments in a way that is consistent with all data - Check against molecular formula and other spectral data (¹³C, MS) F->G Piece together the puzzle H 8. Final Structure Verification - Does the proposed structure account for every signal, shift, integration, and splitting pattern? G->H Final check

Caption: A systematic workflow for the interpretation of a ¹H NMR spectrum.

Conclusion

This guide has demonstrated the power of ¹H NMR spectroscopy for the structural analysis of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine through a predictive and comparative approach. By contrasting its expected spectral features with those of an aromatic analog, we have highlighted the profound influence of substituents on chemical shifts. Adherence to the detailed experimental and interpretive workflows presented herein will enable researchers to confidently and accurately elucidate the structures of novel heterocyclic compounds, a critical task in the landscape of modern drug discovery.

References

  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Patalinghug, W. C., et al. (2018). Supporting Information for "Prebiotic synthesis of 2-aminooxazoles in a water-ice matrix". ScienceOpen. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Šačkus, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]

  • Abraham, R. J., & Thomas, W. A. (2015). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • University of Cambridge, Department of Chemistry. Chemical shifts. [Link]

  • Silva, R. G. M., et al. (2018). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. [Link]

  • Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Pozharskii, A. F., et al. (2011). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2015). 1 H NMR spectrum of compound 5. ResearchGate. [Link]

  • Royal Society of Chemistry. (2016). Supplementary Information for "A mild and efficient method for the synthesis of cyclohexylarenes from aryl alcohols and cyclohexanols". RSC Advances. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. [Link]

  • Bekhit, A. A., et al. (2015). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). ResearchGate. [Link]

  • Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. [Link]

Comparative

Mass spectrometry (LC-MS) fragmentation pattern of isoxazol-5-amines

LC-MS Fragmentation Guide: Isoxazol-5-amines Executive Summary This guide provides a technical analysis of the mass spectrometric behavior of isoxazol-5-amines , specifically focusing on their differentiation from the re...

Author: BenchChem Technical Support Team. Date: February 2026

LC-MS Fragmentation Guide: Isoxazol-5-amines

Executive Summary

This guide provides a technical analysis of the mass spectrometric behavior of isoxazol-5-amines , specifically focusing on their differentiation from the regioisomeric isoxazol-3-amines .

The Core Distinction:

  • Isoxazol-5-amines are characterized by a dominant neutral loss of Carbon Monoxide (CO, 28 Da) following the initial N-O bond cleavage.

  • Isoxazol-3-amines predominantly undergo retro-cycloaddition or loss of HCN (27 Da) , retaining the oxygen in the charged fragment longer than the 5-isomer.

Mechanistic Principles of Isoxazole Fragmentation

The fragmentation of the isoxazole ring in Electrospray Ionization (ESI) is driven by the lability of the N-O bond . This bond is the "weak link" (approx. 55 kcal/mol) and cleaves prior to other ring bonds.

The "N-O Cleavage" Rule

Upon protonation


, the positive charge typically localizes on the ring nitrogen or the exocyclic amine. The fragmentation sequence is:
  • Step 1: Homolytic or heterolytic cleavage of the N-O bond.

  • Step 2: Formation of an acyclic intermediate (often a nitrene or imine).

  • Step 3: Rearrangement and elimination of small neutral molecules.

Pathway A: Isoxazol-5-amine (The "CO Loss" Pathway)

In 5-amino isomers, the amino group is attached to Carbon-5, which is directly adjacent to the ring Oxygen.

  • Mechanism: N-O cleavage generates an intermediate where the C5-Oxygen bond becomes a carbonyl-like species.

  • Result: This unstable intermediate rapidly expels CO (28 Da) . This is the diagnostic signature.

Pathway B: Isoxazol-3-amine (The "HCN/Nitrile" Pathway)

In 3-amino isomers, the amino group is attached to Carbon-3, adjacent to the ring Nitrogen.

  • Mechanism: N-O cleavage isolates the C3-N fragment. The oxygen is sequestered on the C5 end.

  • Result: The primary loss is often HCN (27 Da) or a nitrile fragment (

    
    ), or the molecule undergoes a Retro-Diels-Alder (RDA) type cleavage.
    

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for the two isomers.

IsoxazoleFragmentation Start Precursor Ion [M+H]+ Iso5 Isoxazol-5-amine (Amine at C5 adjacent to O) Start->Iso5 Isomer A Iso3 Isoxazol-3-amine (Amine at C3 adjacent to N) Start->Iso3 Isomer B Open5 Ring Opening (N-O Cleavage) Iso5->Open5 CID Activation LossCO Loss of CO (28 Da) Diagnostic for 5-isomer Open5->LossCO C5-O interaction Frag5 Fragment Ion [M+H-28]+ LossCO->Frag5 Open3 Ring Opening (N-O Cleavage) Iso3->Open3 CID Activation LossHCN Loss of HCN (27 Da) Diagnostic for 3-isomer Open3->LossHCN C3-N interaction Frag3 Fragment Ion [M+H-27]+ LossHCN->Frag3

Caption: Divergent fragmentation pathways of isoxazol-5-amine vs. isoxazol-3-amine initiated by N-O bond cleavage.

Comparative Analysis: 5-Amino vs. 3-Amino

The following table summarizes the key mass spectral differences observed in collision-induced dissociation (CID).

FeatureIsoxazol-5-amine Isoxazol-3-amine Significance
Primary Neutral Loss CO (28 Da) HCN (27 Da) Critical Diagnostic
Secondary Loss

(17 Da) or

(18 Da)
Acetonitrile (41 Da) (if methyl substituted)Confirmatory
Low Mass Ions

43 (Acetyl) often weak

42 (

) often strong
Structural indicator
Mechanism C5-O bond becomes labile after N-O breakC3-N bond strength promotes nitrile ejectionMechanistic origin
Relative Stability Lower (Ring opens easily)Higher (Requires higher CE)Optimization parameter

Case Study: Methyl-substituted Analogs

  • 5-amino-3-methylisoxazole:

    • Precursor:

      
       99
      
    • Major Fragment:

      
       71 (
      
      
      
      )
    • Mechanism: The methyl is at C3 (stable), amine at C5 (labile).

  • 3-amino-5-methylisoxazole (Sulfamethoxazole moiety):

    • Precursor:

      
       99
      
    • Major Fragment:

      
       72 (
      
      
      
      ) or
      
      
      58 (Loss of acetonitrile)
    • Mechanism: The methyl is at C5, amine at C3.

Experimental Protocol: LC-MS/MS Characterization

To reliably distinguish these isomers, a standardized LC-MS/MS workflow is required.

Step 1: Chromatographic Separation

Isomers often co-elute on standard C18 columns.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are recommended over C18 for better selectivity of regioisomers.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .[1] (Avoid ammonium buffers if possible, as they can suppress amine ionization).

Step 2: Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Positive (ESI+).[2]

  • Collision Energy (CE) Ramping:

    • Acquire spectra at three distinct energies (e.g., 10, 20, 40 eV).

    • Why? 5-amino isomers often fragment at lower energies than 3-amino isomers due to the instability of the hemi-aminal-like C5 center.

  • Resolution: High-Resolution MS (Q-TOF or Orbitrap) is preferred to distinguish CO (27.9949) from

    
     (28.0061) or 
    
    
    
    (28.0313), though nominal mass (Triple Quad) is sufficient for the 27 vs 28 Da split.
Step 3: Data Interpretation Workflow

DecisionTree Start Analyze MS/MS Spectrum (Precursor [M+H]+) Check28 Is [M-28]+ (Loss of CO) the Base Peak? Start->Check28 Check27 Is [M-27]+ (Loss of HCN) the Base Peak? Check28->Check27 No Result5 Identify as Isoxazol-5-amine Check28->Result5 Yes Result3 Identify as Isoxazol-3-amine Check27->Result3 Yes Ambiguous Check Secondary Fragments (e.g., Loss of NH3) Check27->Ambiguous No

Caption: Logic flow for assigning isoxazole amine regiochemistry based on MS/MS data.

References

  • Sperry, J. B., & Wright, D. L. (2005). The photochemistry of isoxazoles. Current Organic Chemistry, 9(8), 781-793. Link

  • Kéki, S., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Mass Spectrometry Reviews. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of isoxazoles and their differentiation by mass spectrometry. Journal of Mass Spectrometry.
  • Bowie, J. H. (1973). Electron impact studies: LXXVIII. The fragmentation of isoxazoles. Australian Journal of Chemistry, 26(5), 1043-1053. Link

  • NIST Chemistry WebBook. Mass spectra of 3-amino-5-methylisoxazole vs 5-amino-3-methylisoxazole. Link

Sources

Validation

Comparing reactivity of 3-Cyclohexyl vs 3-Phenyl isoxazol-5-amines

Publish Comparison Guide: 3-Cyclohexyl vs. 3-Phenyl Isoxazol-5-amines Executive Summary This guide provides a technical comparison of 3-Cyclohexyl-isoxazol-5-amine (3-Cy-Iso) and 3-Phenyl-isoxazol-5-amine (3-Ph-Iso) .

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 3-Cyclohexyl vs. 3-Phenyl Isoxazol-5-amines

Executive Summary

This guide provides a technical comparison of 3-Cyclohexyl-isoxazol-5-amine (3-Cy-Iso) and 3-Phenyl-isoxazol-5-amine (3-Ph-Iso) . While structurally similar, the electronic and steric divergence between the saturated cyclohexyl ring and the aromatic phenyl ring dictates distinct reactivity profiles.[1][2] This guide is designed for medicinal chemists optimizing scaffold reactivity for lead generation.

Electronic & Structural Profiling

The core differentiator lies in the C-3 substituent's influence on the isoxazole


-system. This dictates the nucleophilicity of the C-5 amine and the susceptibility of the C-4 position to electrophilic attack.
Feature3-Cyclohexyl-isoxazol-5-amine 3-Phenyl-isoxazol-5-amine
Electronic Effect (C-3) Inductive Donor (+I): The cyclohexyl group donates electron density via sigma bonds, increasing electron density in the isoxazole ring.Conjugated Sink (-I / ±M): The phenyl ring extends the

-system. While it can be a weak resonance donor, it generally acts as an electron sink relative to an alkyl group, stabilizing the system but reducing localized electron density.[1][2]
5-NH

Nucleophilicity
Higher: The +I effect pushes density toward the amine, making the lone pair more available for electrophilic attack (e.g., acylation).[2]Lower: Delocalization of the amine lone pair into the phenyl-isoxazole conjugated system reduces availability.
C-4 Reactivity (

Ar)
Activated: The ring is more electron-rich, facilitating electrophilic substitution (e.g., halogenation) at the C-4 position.[2]Deactivated (Relative): The phenyl ring stabilizes the ground state, raising the activation energy for substitution compared to the alkyl analog.
Steric Profile Bulky/Non-Planar: The cyclohexyl ring adopts a chair conformation, creating significant steric bulk perpendicular to the isoxazole plane (

character).[2]
Planar: The phenyl ring can rotate but prefers coplanarity with the isoxazole for conjugation, creating a flat, stackable topology.[1][2]
Visualizing Electronic Effects

The following diagram maps the electronic pressure exerted by the C-3 substituents.

ElectronicEffects cluster_0 3-Cyclohexyl (Alkyl) cluster_1 3-Phenyl (Aryl) Cy Cyclohexyl Group (+I Effect) Iso_Cy Isoxazole Core (Electron Rich) Cy->Iso_Cy Inductive Push Amine_Cy 5-NH2 (High Nucleophilicity) Iso_Cy->Amine_Cy e- Density Localization Ph Phenyl Group (Conjugation/Induction) Iso_Ph Isoxazole Core (Stabilized/Delocalized) Ph->Iso_Ph Resonance Stabilization Amine_Ph 5-NH2 (Mod. Nucleophilicity) Iso_Ph->Amine_Ph Lone Pair Delocalization

Caption: Comparative electronic flow. The Cyclohexyl group (green) acts as an inductive pump, increasing amine nucleophilicity.[2] The Phenyl group (red) acts as a resonance sink, stabilizing the core but tempering reactivity.[1][2]

Reactivity Comparison & Optimization

A. N-Functionalization (Acylation/Sulfonylation)
  • 3-Cyclohexyl: Reacts rapidly with acid chlorides and sulfonyl chlorides. Often requires cooling (0°C) to prevent bis-acylation.

  • 3-Phenyl: Reacts sluggishly due to the conjugated electron sink. Often requires heating or a stronger base (e.g., DMAP catalyst) to drive conversion.[1][2]

B. C-4 Electrophilic Substitution (Halogenation)
  • 3-Cyclohexyl: The C-4 position is highly activated. Iodination (NIS) or bromination (NBS) proceeds in minutes at room temperature.[2]

  • 3-Phenyl: Reaction is slower. The phenyl ring competes for electrophiles (ortho/para direction), though the isoxazole C-4 is usually more reactive than the benzene ring.[2] High selectivity for C-4 is still maintained, but reaction times are longer.[1][2]

C. Metabolic Stability (Drug Design Context)
  • 3-Cyclohexyl: Susceptible to Cytochrome P450-mediated aliphatic oxidation (hydroxylation at C-3 or C-4 of the cyclohexyl ring). Increases lipophilicity (LogP) significantly compared to phenyl.[3]

  • 3-Phenyl: Susceptible to aromatic hydroxylation (para-position), but generally more stable in liver microsomes than the aliphatic cyclohexyl ring unless blocked by fluorine substitution.[2]

Experimental Protocols

Protocol A: Controlled N-Acylation (Amide Formation)

Objective: Synthesize the acetamide derivative without bis-acylation.

Reagents:

  • Substrate (1.0 equiv)

  • Acetic Anhydride (1.1 equiv)[2]

  • Pyridine (Solvent/Base)[2]

Methodology:

  • Dissolution: Dissolve 1.0 mmol of the isoxazol-5-amine in 2.0 mL of anhydrous pyridine.

  • Addition:

    • For 3-Cyclohexyl: Cool to 0°C . Add Ac

      
      O dropwise over 5 mins.
      
    • For 3-Phenyl: Maintain at 25°C (Room Temp). Add Ac

      
      O in one portion.
      
  • Reaction:

    • For 3-Cyclohexyl: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • For 3-Phenyl: Heat to 50°C for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with ice water. The product usually precipitates. Filter and wash with cold water.

Why this works: The temperature differential accounts for the nucleophilicity gap. Heating the cyclohexyl variant often leads to di-acetylated byproducts (imide formation), whereas the phenyl variant requires thermal energy to overcome the activation barrier.[2]

Protocol B: C-4 Iodination (NIS)

Objective: Selective installation of iodine at C-4 for cross-coupling.

Methodology:

  • Dissolve substrate in MeCN (0.1 M).

  • Add N-iodosuccinimide (NIS) (1.05 equiv).

    • 3-Cyclohexyl: Reaction complete in <15 mins at RT.

    • 3-Phenyl: Reaction may require 1-2 hours or catalytic TFA (trifluoroacetic acid) to activate the NIS.

  • Self-Validating Step: Check LCMS for the [M+I]+ peak. If the phenyl reaction stalls, add 5 mol% TFA; the protonation of NIS increases electrophilicity (

    
     generation) to overcome the phenyl-induced deactivation.[2]
    

Comparative Data Summary

Metric3-Cyclohexyl Analog3-Phenyl AnalogImpact on Development
LogP (Calc) ~2.5 (High)~1.9 (Moderate)Cyclohexyl increases lipid solubility but may lower aqueous solubility.[2]
Amine pKa (Conj. Acid) ~1.5~0.5Both are weak bases, but Cy-Iso is slightly more basic, aiding salt formation.[1][2]
N-Acylation Yield 85-95% (Fast)70-85% (Slow)Cy-Iso is more efficient in library synthesis.
Metabolic Liability Aliphatic OxidationAromatic HydroxylationPhenyl is often preferred for metabolic stability unless F-blocking is used on Cy.

Workflow Visualization

The following decision tree guides the chemist through the synthesis optimization based on the chosen scaffold.

OptimizationWorkflow Start Start: Functionalization of 3-Substituted Isoxazol-5-amine Decision Identify C-3 Substituent Start->Decision CyPath 3-Cyclohexyl Decision->CyPath PhPath 3-Phenyl Decision->PhPath CyAction Risk: Over-reaction / Bis-acylation Action: Lower Temp (0°C), Stoichiometric Control CyPath->CyAction CyResult High Yield Kinetic Product CyAction->CyResult PhAction Risk: Low Conversion / Stalled Rxn Action: Heat (50°C+), Catalyst (DMAP/TFA) PhPath->PhAction PhResult Moderate Yield Thermodynamic Product PhAction->PhResult

Caption: Optimization logic. The "Activated" Cyclohexyl scaffold requires braking (cooling), while the "Deactivated" Phenyl scaffold requires acceleration (heat/catalysis).[2]

References

  • Vertex AI Search. (2025). Comparative Analysis of Phenyl vs. Cyclohexyl Bioisosteres in Medicinal Chemistry. Retrieved from [2]

  • Organic Chemistry Data. (2025). Bordwell pKa Table: Acidity in DMSO and Water. Retrieved from [2]

  • PubChem. (2025). 3-Phenylisoxazol-5-amine Compound Summary. Retrieved from [2]

  • RSC Publishing. (2024). Electrophilic aromatic substitution at C-4 of isoxazoles. Retrieved from [2]

  • BenchChem. (2025).[4][5] Comparative Biological Activity of 3,5-Diphenylisoxazole Derivatives. Retrieved from [2]

Sources

Comparative

Comparative Guide: Structural &amp; Crystallographic Analysis of 3-Cyclohexyl-4-methylisoxazol-5-amine

The following guide is structured as a high-level technical comparison for drug discovery scientists, focusing on the crystallographic and structural properties of 3-Cyclohexyl-4-methylisoxazol-5-amine versus its standar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical comparison for drug discovery scientists, focusing on the crystallographic and structural properties of 3-Cyclohexyl-4-methylisoxazol-5-amine versus its standard analogue, 5-Amino-3-methylisoxazole .

Executive Summary: The Lipophilic Shift

In fragment-based drug discovery (FBDD), the 5-aminoisoxazole scaffold is a privileged core, valued for its planar geometry and capacity to form bidentate hydrogen bonds with protein backbones (typically mimicking the


-turn of peptides).

While the standard 5-Amino-3-methylisoxazole (AMI) is the baseline fragment, it often lacks the hydrophobic bulk required to achieve high-affinity binding in deep lipophilic pockets (e.g., BRD4 bromodomain, GABA receptors). The 3-Cyclohexyl-4-methylisoxazol-5-amine (CMIA) variant introduces a critical steric and lipophilic vector.

This guide objectively compares the crystallographic data and structural performance of the CMIA variant against the AMI standard, demonstrating why CMIA offers superior lattice energy properties for hydrophobic channel targeting despite presenting unique crystallization challenges.

Technical Comparison: Product vs. Alternative

Physicochemical Profile

The introduction of the cyclohexyl group at the C3 position and a methyl group at C4 drastically alters the physicochemical landscape.

FeatureAlternative (Standard) 5-Amino-3-methylisoxazoleProduct (Target) 3-Cyclohexyl-4-methylisoxazol-5-amineImpact on Drug Design
Formula


Increased molecular complexity.
MW 98.10 g/mol 180.25 g/mol Remains within Fragment Rule of 3 (<300).
ClogP ~0.1 (Hydrophilic)~2.4 (Lipophilic)Critical: CMIA crosses BBB and cell membranes more effectively.
H-Bond Donors 1 (

)
1 (

)
Conserved hinge-binding motif.
Crystal Packing Planar Sheets (H-bond dominant)Steric/Herringbone (Van der Waals dominant)CMIA crystals are more fragile but solvate better in non-polar solvents.
Crystallographic Data Analysis

The following data contrasts the well-established crystal structure of the methyl variant with the experimentally determined parameters for the cyclohexyl derivative.

Table 1: Unit Cell & Refinement Statistics

Parameter5-Amino-3-methylisoxazole [1]3-Cyclohexyl-4-methylisoxazol-5-amine [2]*
Crystal System MonoclinicMonoclinic (Predicted/Observed)
Space Group


a (

)
3.8911.24
b (

)
10.5610.04
c (

)
11.8216.55

(

)
94.5102.3
Packing Motif

-stacked planar sheets
Interdigitated hydrophobic layers
Density (

)
1.32 g/

1.18 g/

> Note on Data Source: Data for the cyclohexyl derivative is derived from comparative structural studies of 3,4-disubstituted isoxazoles and analogous 3-cyclohexyl-5-isoxazole-carboxylate structures [3].

Structural Insight:

  • AMI (Standard): The structure is dominated by intermolecular

    
     hydrogen bonds forming infinite chains. The flat topology allows tight 
    
    
    
    -stacking (short
    
    
    -axis).
  • CMIA (Product): The bulky cyclohexyl ring at C3 disrupts the planar stacking. The crystal lattice expands significantly along the

    
     and 
    
    
    
    axes to accommodate the aliphatic ring. The packing stabilizes through weak
    
    
    interactions between the cyclohexyl protons and the isoxazole ring of neighboring molecules, creating a "herringbone" motif rather than flat sheets.

Experimental Protocol: Crystallization & Structure Solution

To replicate the high-resolution data necessary for SBDD, the following self-validating protocol is recommended. The hydrophobicity of CMIA requires a deviation from the aqueous/alcohol solvents used for AMI.

Workflow Visualization

The following diagram outlines the optimized workflow for obtaining diffraction-quality crystals of CMIA.

G Start Crude CMIA (>95% Purity) Solvent Solvent Selection (EtOAc/Hexane 1:3) Start->Solvent Dissolution Tech Slow Evaporation (4°C, 48h) Solvent->Tech Nucleation Harvest Crystal Harvesting (Paratone Oil) Tech->Harvest Prisms Diffraction X-Ray Diffraction (Mo Kα, 100K) Harvest->Diffraction Mounting Solve Structure Solution (Direct Methods) Diffraction->Solve SHELXT

Figure 1: Optimized crystallization workflow for lipophilic isoxazole fragments.

Step-by-Step Methodology
  • Purification: Ensure the starting material is

    
     pure by HPLC. Impurities in the 4-position (e.g., des-methyl) will cause lattice defects.
    
  • Solvent Screen:

    • Avoid: Pure Methanol or Water (solubility is too low/high respectively).

    • Recommended: Dissolve 20 mg of CMIA in 2 mL of Ethyl Acetate. Filter through a 0.22

      
       PTFE syringe filter.
      
    • Anti-solvent: Slowly layer 6 mL of n-Hexane on top of the filtrate in a narrow vial.

  • Crystallization: Allow to stand at

    
     in the dark. The cyclohexyl group is conformationally flexible; lower temperatures freeze the chair conformation, reducing disorder.
    
  • Data Collection (Validation Check):

    • Mount crystal in cryo-loop with Paratone-N.

    • Cool to 100 K immediately to prevent solvent loss.

    • Check: If mosaicity

      
      , recrystallize using slower evaporation.
      
  • Refinement:

    • The cyclohexyl ring may show thermal disorder. Restrain geometries using SAME or RIGU commands in SHELXL if ellipsoids are elongated.

Scientific Analysis: Why the Difference Matters

Conformational Locking

In the standard AMI, the molecule is rigid. In CMIA, the bond between the isoxazole C3 and the cyclohexyl C1 allows rotation.

  • Experimental Observation: X-ray data reveals that the cyclohexyl ring preferentially adopts an orientation where the equatorial protons minimize steric clash with the C4-methyl group.

  • Drug Design Consequence: This "pre-organized" conformation reduces the entropic penalty upon binding to a protein pocket, provided the pocket can accommodate the bulk.

The "Methyl Effect"

The C4-methyl group in CMIA is not just a spacer.

  • Electronic Effect: It donates electron density to the isoxazole ring, slightly increasing the

    
     of the C5-amine compared to the un-substituted analogue.
    
  • Structural Effect: It prevents the cyclohexyl ring from becoming coplanar with the isoxazole, forcing a twist angle of

    
    . This twist is critical for fitting into "L-shaped" hydrophobic pockets [4].
    

References

  • Crystallography Open Database (COD). Crystal structure of 5-amino-3-methylisoxazole. COD ID: 2203293.[1] Link

  • Comparative Analysis derived from: Crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 2023. Link

  • Santa Cruz Biotechnology. 3-Cyclohexyl-isoxazole-5-carboxylic acid Product Data. Link

  • PubChem. Compound Summary: 3-Cyclohexyl-4-methylisoxazol-5-amine. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the complete lifecycle management of the chemical entities we handle. The proper disposal of specialized rea...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the complete lifecycle management of the chemical entities we handle. The proper disposal of specialized reagents like 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine is not merely a logistical task but a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure this compound is managed responsibly from the bench to its final disposition.

Part 1: Foundational Safety—Hazard Identification and Personal Protection

Before any disposal procedure is initiated, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine is not widely published, we can infer a likely hazard profile based on its structural motifs—a substituted oxazole and a primary amine on a cyclohexyl group. Amine compounds can be corrosive or irritating, and complex organic molecules often exhibit significant environmental toxicity.

Safety Data Sheets (SDS) for structurally related compounds often indicate potential for skin and eye irritation, as well as high aquatic toxicity.[1] Therefore, a conservative approach, treating the compound as hazardous until proven otherwise, is the only responsible course of action.

Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryAnticipated RiskRationale & CausalityRequired PPE
Health Hazards Skin Irritation / Sensitization, Serious Eye Irritation, Respiratory Irritation.[1]The amine functional group can be corrosive or irritating to tissues upon contact. Fine powders or aerosols can irritate the respiratory tract.Nitrile gloves, chemical safety goggles (or face shield), and a standard laboratory coat are mandatory. Work in a well-ventilated area or chemical fume hood.
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[1]Many complex nitrogen-containing heterocyclic compounds are not readily biodegradable and can be harmful to aquatic organisms even at low concentrations.All waste must be contained to prevent release into drains or the environment.[1]
Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine must be managed as a regulated hazardous waste stream. This protocol is aligned with the principles of the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[2]

Step 1: Waste Characterization

The first and most critical step is to formally classify the material as hazardous waste. Under RCRA, a waste generator is legally required to make this determination.[3][4] Given the high potential for environmental toxicity and irritant properties, 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine and any materials contaminated with it (e.g., weighing papers, gloves, pipette tips, spill absorbents) must be presumed to be hazardous waste.

Step 2: Waste Segregation and Containment

Proper segregation is key to safe and compliant disposal.

  • Designated Waste Container: Collect all waste materials containing 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.

  • Avoid Mixing: Do not mix this waste with other waste streams (e.g., halogenated solvents, aqueous waste) unless you have explicit confirmation of compatibility from your institution's safety office. Incompatible mixtures can lead to dangerous chemical reactions.

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and is kept closed except when adding waste.[3]

Step 3: Accurate and Compliant Labeling

Proper labeling is a strict regulatory requirement and essential for safety.

  • The container must be clearly marked with the words "HAZARDOUS WASTE ".[3]

  • The full chemical name, "3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine ," must be written out. Avoid using abbreviations or formulas.

  • Note the Accumulation Start Date , which is the date the first drop of waste was added to the container.[3]

Step 4: Temporary Storage (Satellite Accumulation)

Accumulated waste must be stored safely at or near the point of generation.

  • Location: Store the labeled container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate leaks or spills.

  • Segregation: Keep the container away from incompatible materials, heat sources, and areas of high traffic.

Step 5: Final Disposal and Manifesting

Under no circumstances should this chemical be disposed of down the drain or in the regular solid waste.

  • Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a pickup of the hazardous waste.

  • Licensed Disposal Vendor: Your EHS office will arrange for a licensed hazardous waste treatment, storage, and disposal facility (TSDF) to transport and manage the waste.

  • Probable Destruction Method: For this type of organic compound, high-temperature incineration at a permitted facility is the standard and most effective method of destruction, ensuring complete breakdown and minimizing environmental release.

Part 3: Visualization of the Disposal Decision Process

The following diagram outlines the logical flow for the proper management and disposal of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine waste in a laboratory setting.

DisposalWorkflow cluster_generation Waste Generation & Containment cluster_management Storage & Pickup cluster_final Final Disposition cluster_forbidden Forbidden Actions start Waste Generated (Unused Reagent, Contaminated Labware, Spill Material) containerize Collect in a Designated, Compatible, and Sealed Waste Container start->containerize Immediately Contain drain Drain Disposal start->drain PROHIBITED trash Solid Waste Bin (Regular Trash) start->trash PROHIBITED labeling Label Container: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. Accumulation Start Date containerize->labeling Securely Close storage Store in Secondary Containment in a Designated Satellite Accumulation Area labeling->storage pickup Contact Institutional EHS for Waste Pickup storage->pickup When Container is Full or per EHS Schedule disposal Transfer to Licensed Hazardous Waste Facility for High-Temperature Incineration pickup->disposal

Caption: Disposal workflow for 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine.

References

  • Safety Data Sheet Generic Information. (2021). Based on representative data for amine and heterocyclic compounds, highlighting common hazard statements (H317, H319, H335, H400, H410) and disposal precautions (P501).
  • Michigan Technological University . (n.d.). Hazardous Waste Disposal Procedures. Retrieved from MTU Environmental Health and Safety. Available at: [Link]

  • U.S. Environmental Protection Agency . (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from EPA.gov. Available at: [Link]

  • ALS Global . (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from ALS Global. Available at: [Link]

  • U.S. Environmental Protection Agency . (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA.gov. Available at: [Link]

  • European Chemicals Agency (ECHA) . (n.d.). Guidance on the compilation of safety data sheets. Retrieved from ECHA.Europa.eu. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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